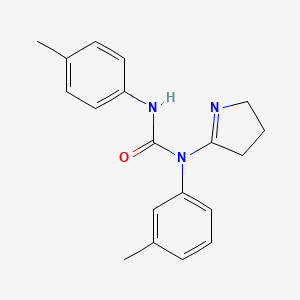

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(p-tolyl)urea

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(p-tolyl)urea is a urea derivative characterized by a 3,4-dihydro-2H-pyrrole ring substituted at one nitrogen atom with an m-tolyl (meta-methylphenyl) group and at the other nitrogen with a p-tolyl (para-methylphenyl) group. The compound’s structure combines a heterocyclic pyrrolidine moiety with aromatic methylphenyl substituents, which may influence its physicochemical properties and biological interactions. Urea derivatives are notable for their hydrogen-bonding capabilities, often enhancing binding affinity in pharmacological contexts.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methylphenyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-14-8-10-16(11-9-14)21-19(23)22(18-7-4-12-20-18)17-6-3-5-15(2)13-17/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGWSVFTYHDKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(p-tolyl)urea is a synthetic compound classified within the urea derivatives. This compound features a unique structural arrangement that includes a pyrrole ring and two tolyl groups, which are expected to contribute to its biological activities. The exploration of its biological activity is essential for understanding its potential applications in medicinal chemistry.

- Molecular Formula : C19H21N3O

- Molecular Weight : 307.397 g/mol

- Purity : Typically around 95%

Preliminary studies suggest that this compound may interact with various biological targets, potentially modulating enzymatic pathways or receptor activities involved in disease processes. The exact mechanisms are still under investigation, but structural similarities to other biologically active compounds provide a basis for hypothesizing its interactions.

Antimicrobial Activity

Urea derivatives are also known for their antimicrobial properties. Studies have shown that modifications in the urea structure can lead to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. While direct data on the specific compound is lacking, research on related compounds indicates potential for activity:

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Thio-urea Derivative | S. aureus | 0.03–0.06 | |

| Benzothiazole Urea | E. coli | 0.06–0.12 |

Structure-Activity Relationship (SAR)

The biological activity of urea derivatives often correlates with their structural features. The presence of electron-donating groups typically enhances activity, while electron-withdrawing groups may reduce it. The SAR studies suggest that the pyrrole moiety and the arrangement of the tolyl groups in 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(p-tolyl)urea could significantly influence its pharmacological profile.

Case Studies and Research Findings

A recent study focused on synthesizing various urea derivatives and evaluating their biological activities across different assays:

- Synthesis and Evaluation : Researchers synthesized multiple derivatives and tested their anticancer properties against several cell lines, including HeLa and A549.

- Findings : Some derivatives showed significant inhibition of cell proliferation, indicating potential as therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(p-tolyl)urea with analogous urea-based and heterocyclic compounds:

Key Insights from Structural Comparisons

- Substituent Effects: The m-tolyl and p-tolyl groups in the target compound contrast with pexmetinib’s p-tolyl and 5-fluoro-indazolyloxy substituents. The 3,4-dihydro-2H-pyrrol-5-yl group introduces conformational rigidity, differing from pexmetinib’s flexible 2-hydroxyethyl-indazole moiety, which may influence target selectivity .

Pharmacological Implications :

- Urea derivatives like pexmetinib demonstrate that substituent polarity and steric bulk (e.g., tert-butyl ) are critical for kinase inhibition. The absence of such groups in the target compound may limit similar activity .

- The pyrrole-sulfonyl derivatives in lack urea’s hydrogen-bonding capacity, underscoring urea’s superiority in drug design for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.